

# theoretical vs experimental phenyl vinyl ether complex structure

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## Compound Focus: Phenyl vinyl ether

CAS No.: 766-94-9

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## Comparative Analysis: Theoretical vs. Experimental Structures

The table below summarizes the experimental findings and the performance of different theoretical methods in predicting the structure of the PVE-MeOH complex.

Aspect	Experimental Findings (Molecular Beam)	Theoretical Prediction & Challenges
Preferred Structure	<b>OH...O hydrogen bond</b> is dominant [1] [2].	Correctly identified by <b>LCCSD(T0)-F12</b> , a high-level local coupled cluster method [1] [2].
Other Observed Isomers	A less stable <b>OH...π(phenyl)</b> -bound isomer detected via microwave spectroscopy [1] [2].	-
Role of Dispersion	-	<b>London dispersion interactions</b> are crucial for correct docking preferences. Their visualization/quantification is key to understanding the subtle energy balance [1] [2].

Aspect	Experimental Findings (Molecular Beam)	Theoretical Prediction & Challenges
Method Performance	Serves as the benchmark for theory.	<b>DFT-D3 and SCS-CC2</b> methods failed to correctly predict the energetic order of the isomers, highlighting the system's challenge [1] [2].
Excited State ( $S_1$ )	<b>OH...O structure is destabilized</b> compared to the ground state ( $S_0$ ) [1] [2].	Theoretical calculations confirm this experimental observation [1] [2].

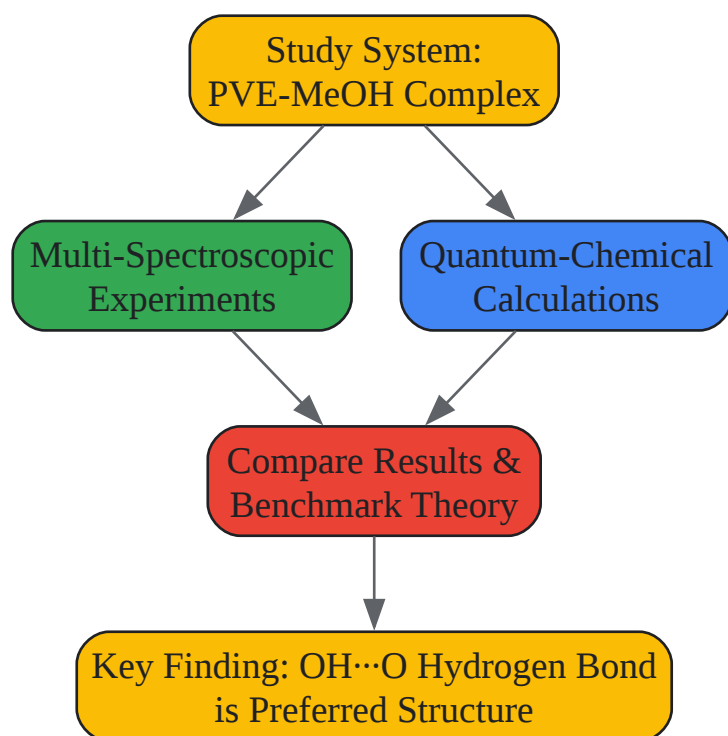
## Detailed Experimental Protocols

The experimental determination of the PVE-MeOH complex structure relied on a multi-spectroscopic approach in molecular beam experiments [1] [2].

- **FTIR Spectroscopy:** A pulsed supersonic expansion was used through a slit nozzle, synchronizing scans of a Bruker IFS 66 v/s spectrometer. The setup employed a calcium fluoride beam splitter and an optical filter to maximize the signal-to-noise ratio in the OH stretching region (around  $3600\text{ cm}^{-1}$ ). Low concentrations of PVE and methanol in a helium carrier gas were used to form complexes in the jet [1] [2].
- **IR/UV Spectroscopy:** This isomer-selective technique was performed in a molecular beam apparatus with a time-of-flight mass spectrometer. PVE and methanol were co-expanded in neon carrier gas. IR radiation was generated by difference frequency mixing in a  $\text{LiNbO}_3$  crystal. In the IR/R2PI scheme, the IR laser was fired 50 ns before the UV ionization laser to obtain vibrational spectra. The UV/IR/UV scheme was used for more detailed isomer differentiation [1] [2].
- **Microwave Spectroscopy:** Rotational spectra were acquired using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer covering 2–8 GHz. This technique was particularly sensitive and identified the less populated **OH... $\pi$ (phenyl)** isomer that was not clearly seen in the IR-based spectra [1] [2].

## Structural Preferences & Methodology Workflow

The following diagram illustrates the experimental and theoretical workflow used to determine and verify the complex's structure.



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## Key Insights for Researchers

- **A Challenging Benchmark System:** The PVE-MeOH complex, with its three competing binding motifs, presents a difficult case for theory. Successfully modeling it requires methods that go beyond standard DFT, such as **high-level coupled-cluster approaches (LCCSD(T0)-F12)** that accurately account for London dispersion [1] [2].
- **Experimental Synergy is Crucial:** No single spectroscopic technique provided the complete picture. The **combination of rotational and vibrational spectroscopy** was essential to identify both the major and minor isomers, demonstrating the power of a multi-method approach for complex molecular systems [1] [2].
- **Context in Drug Development:** Understanding delicate balances in noncovalent interactions is fundamental to molecular recognition in biochemical processes and drug design. This study provides a precise gas-phase model for such interactions [1] [2].

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## References

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